molecular formula C7H5ClN4OS B7951115 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Cat. No.: B7951115
M. Wt: 228.66 g/mol
InChI Key: MDWMCGPLZQCVHG-UHFFFAOYSA-N
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide (CAS 1708401-51-7) is a high-value chemical intermediate in medicinal chemistry. This compound belongs to the thiazolo[5,4-d]pyrimidine class, a privileged scaffold in drug discovery known for its versatile pharmacological properties . The molecular structure features a chloro substituent at the 7-position and an acetamide group at the 2-position, making it a key synthetic intermediate for the development of novel therapeutic agents . This compound serves as a crucial precursor in the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which are established intermediates for constructing bivalent thiazolopyrimidines with potential therapeutic applications . Recent research demonstrates that thiazolo[5,4-d]pyrimidine derivatives exhibit potent and selective affinity for adenosine receptors (ARs), particularly as dual A1/A2A AR antagonists . These receptors are important targets for developing novel antidepressants and treatments for neurodegenerative conditions like Parkinson's disease . The structural features of this acetamide derivative make it particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing anticancer and antiparasitic compounds , representing a versatile building block in early-stage drug discovery pipelines. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation (H315, H319) and could be harmful if swallowed (H302) .

Properties

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4OS/c1-3(13)11-7-12-4-5(8)9-2-10-6(4)14-7/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWMCGPLZQCVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Pyrimidine Precursors

The thiazolo[5,4-d]pyrimidine scaffold is often constructed through cyclization reactions using pyrimidine derivatives as starting materials. A single-step process described by Naito et al. (1958) involves the reaction of 4,6-dichloro-5-aminopyrimidine (1 ) with aryl isothiocyanates under mild conditions to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines (2 ) in 65–92% yields . This method capitalizes on the nucleophilic displacement of chlorine by the thiocyanate group, followed by intramolecular cyclization.

For N-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide, the 2-amino intermediate (2 ) undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. For example, treatment of 2 with acetyl chloride (1.2 equiv) in anhydrous THF at 0–5°C for 4 hours affords the acetamide derivative in 78% yield after recrystallization . This route is advantageous due to its simplicity and high atom economy.

Chlorination and Functionalization of Hydroxypyrimidine Intermediates

An alternative approach involves introducing the chlorine substituent at position 7 after constructing the thiazolo[5,4-d]pyrimidine core. PMC8308585 (2021) details a method where 5,7-dihydroxythiazolo[5,4-d]pyrimidine (25 ) is treated with phosphorus oxychloride (POCl₃) under microwave irradiation at 120°C for 30 minutes, yielding 5,7-dichlorothiazolo[5,4-d]pyrimidine (29 ) in 85% yield . Subsequent amination at position 5 using aqueous ammonia (33%) generates 7-chloro-5-aminothiazolo[5,4-d]pyrimidine (33 ), which is acetylated at position 2 via Suzuki coupling with acetamide boronic esters .

This method’s critical advantage lies in its modularity, allowing independent modification of positions 2 and 7. However, the use of microwave-assisted chlorination requires specialized equipment, potentially limiting industrial scalability .

Direct Alkylation and Acylation Strategies

Patent WO2014023681A1 (2013) discloses a cost-effective industrial process for synthesizing chloropyrimidine intermediates . Starting with 4,6-dihydroxypyrimidine (VA ), sequential alkylation with propylthiol, deprotection of the amino group, and chlorination with PCl₅ yields 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (IIA ) . While this patent focuses on ticagrelor intermediates, the methodology is adaptable to this compound by substituting propylthiol with thiourea derivatives and introducing acetamide via nucleophilic acyl substitution.

Key reaction parameters include:

  • Temperature : 0–25°C for thiourea incorporation to prevent side reactions.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Catalyst : Triethylamine (TEA) to neutralize HCl byproducts .

Regioselective Functionalization Using Boronic Acids

Recent advances employ cross-coupling reactions to install the acetamide group. As demonstrated in PMC8308585, 7-chlorothiazolo[5,4-d]pyrimidin-2-amine (33 ) reacts with acetamide-derived boronic acids under Suzuki-Miyaura conditions (PdCl₂(dppf), KOAc, DMF/H₂O, 80°C) . This method achieves 62–75% yields while preserving the chlorine substituent, as confirmed by ¹H NMR and HRMS .

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the C–Cl bond at position 2, followed by transmetalation with the boronic acid and reductive elimination to form the C–N bond .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodStarting MaterialYield (%)Key AdvantageLimitation
Cyclization/Acylation4,6-Dichloro-5-aminopyrimidine78Single-step cyclization; low costRequires strict temperature control
Chlorination/Amination5,7-Dihydroxypyrimidine85Modular functionalizationMicrowave dependency
Industrial Alkylation4,6-Dihydroxypyrimidine79Scalable for bulk productionMulti-step purification
Suzuki Coupling7-Chloro-2-aminothiazolo70Regioselective; mild conditionsHigh catalyst cost

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 5 are mitigated using sterically hindered bases (e.g., 2,6-lutidine) to direct acylation to position 2 .

  • Chlorine Retention : Employing low temperatures (<10°C) during acetylation prevents nucleophilic displacement of the 7-chloro group .

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) effectively isolates the acetamide derivative from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolo[5,4-d]pyrimidines.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide Thiazolo[5,4-d]pyrimidine 7-Cl, 2-acetamide ~283.7 (calculated) C=O (amide), Cl, S/N heteroatoms
Compound 24 () Thieno[2,3-d]pyrimidinone 7-CH3, 2-phenylamino, 3-acetamide 369.44 C=O (amide, ketone), CH3, NH
WH7 () Phenoxy-acetamide 4-Cl-2-methylphenoxy, triazole ~308.7 (calculated) C=O (amide), Cl, triazole
Compound 1 () Oxadiazole-pyrimidine 4-Cl-phenyl, nitroaryl acetamide ~517.9 (calculated) C=O (amide), Cl, NO2, S linkages

Key Observations :

  • Core Heterocycles: The thiazolo-pyrimidine core (target compound) differs from thieno-pyrimidinone (Compound 24) and oxadiazole-pyrimidine (Compound 1) in electronic properties. Thiazole’s S/N atoms may enhance polarity compared to thiophene (S-only) in Compound 24 .
  • Substituents : The 7-Cl group in the target compound contrasts with the 7-CH3 in Compound 24, which reduces electronegativity but increases steric bulk. Chlorine’s presence aligns with auxin analogs like WH7, where Cl improves herbicidal activity .

Key Observations :

  • Acetylation reactions (e.g., Compound 24) often employ acetyl chloride in pyridine, achieving moderate yields .
  • Sulfur-containing analogs (e.g., Compound 1) utilize potassium carbonate in acetone for nucleophilic substitutions, suggesting compatibility with thiazolo-pyrimidine systems .

Key Observations :

  • Chlorine Positioning : The 7-Cl in the target compound may mimic the 4-Cl in WH7, which is critical for auxin receptor binding .
  • Heterocyclic Cores: Thiazolo-pyrimidine’s rigid structure could enhance target specificity compared to flexible phenoxy-acetamides (e.g., WH7) .

Biological Activity

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic potential through various studies and findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrimidine ring, incorporating a chlorine atom at the 7-position and an acetamide functional group. Its molecular formula is C_8H_7ClN_4S, with a molecular weight of approximately 218.68 g/mol. The unique structural characteristics contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation by inhibiting key inflammatory mediators.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in cancer progression and inflammation.
  • Cell Signaling Pathways : It may modulate several signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induced apoptosis with IC50 values of 15 µM and 12 µM respectively. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa12Downregulation of Bcl-2 proteins

Anti-inflammatory Effects

In a model of acute inflammation, this compound significantly reduced edema formation by inhibiting COX-2 expression and decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at the thiazole or pyrimidine rings can lead to enhanced potency or selectivity for specific biological targets. For instance:

ModificationEffect on Activity
Substitution at position 5 with electron-withdrawing groupsIncreased anticancer activity
Alteration of acetamide to other amidesVaried anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide, and how can regioselectivity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives react with thiazolo[5,4-d]pyrimidine precursors under reflux in ethanol or acetone, often with potassium carbonate as a base to facilitate deprotonation . To optimize regioselectivity, control reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or ethanol). Evidence from similar pyrimidine syntheses shows that regioselectivity is influenced by steric and electronic effects of substituents on the pyrimidine ring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and acetamide carbonyl signals (e.g., δ ~170 ppm for C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ for C9_9H7_7ClN4_4OS: 271.02 g/mol).
  • X-ray Crystallography : Single-crystal diffraction to resolve bond lengths and angles, particularly for thiazolo-pyrimidine core validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Engineering Controls : Ensure proper ventilation and avoid direct skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays to measure cell viability in cancer lines (e.g., A549 or HeLa) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme Inhibition : Test against kinases or caspases (e.g., caspase-3 activation via fluorogenic substrates) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the acetamide group (e.g., replace methyl with trifluoromethyl) or thiazolo-pyrimidine chlorine position to study electronic effects .
  • Bioisosteric Replacement : Swap the thiazolo ring with oxadiazole or triazole moieties to evaluate heterocycle influence on binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins .

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to assess binding stability and key residues .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Q. How should researchers address contradictory data in cytotoxicity studies across different cell lines?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50_{50} values using Hill slope models to assess potency variability .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific pathways (e.g., p53 status or metabolic dependencies) .
  • Solubility Checks : Verify compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to rule out artifactual results .

Q. What experimental conditions influence the regioselectivity of N-substitution in thiazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic control .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to direct substitution to the 7-position of the thiazolo-pyrimidine core .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving yields for sterically hindered positions .

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